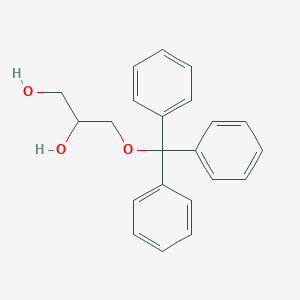
3-Trityloxypropane-1,2-diol
Overview
Description
3-Trityloxypropane-1,2-diol is a useful research compound. Its molecular formula is C22H22O3 and its molecular weight is 334.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Trityloxypropane-1,2-diol (C22H22O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its applications and implications in the field of pharmacology.
Chemical Structure and Properties
This compound is characterized by a trityl group attached to a propane backbone with hydroxyl functionalities. The molecular structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.
1. Anticancer Properties
Research indicates that this compound may exhibit cytotoxic effects against cancer cells. A study highlighted its potential as an anticancer drug, suggesting that it could inhibit tumor growth through mechanisms similar to those of established chemotherapeutics . The compound's ability to interfere with cell division and induce apoptosis in malignant cells has been noted, making it a candidate for further development in oncology.
2. Antimicrobial Activity
The antimicrobial properties of compounds structurally similar to this compound have been investigated. For instance, propan-1,3-diol and propylene glycol exhibit significant antimicrobial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, suggesting that similar effects may be observed with this compound due to structural similarities . The minimum inhibitory concentration (MIC) values for related compounds indicate potential efficacy as a preservative or therapeutic agent.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The findings are summarized in Table 1:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | Disruption of mitochondrial function |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
In comparative studies against common pathogens, the antimicrobial activity of this compound was evaluated alongside propan-1,3-diol. The results are presented in Table 2:
| Compound | MIC (v/v) against E. coli | MIC (v/v) against P. aeruginosa |
|---|---|---|
| This compound | 8% | 10% |
| Propan-1,3-diol | 10% | 12% |
The lower MIC values for this compound suggest superior antimicrobial properties compared to its analogs .
Properties
IUPAC Name |
3-trityloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHXTXZQKJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















